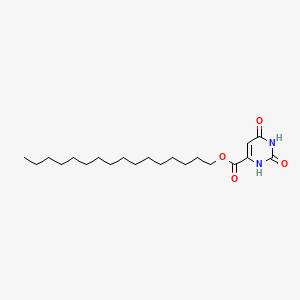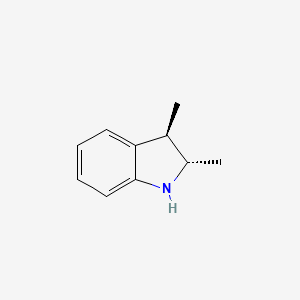
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is a stereoisomer of a dihydroindole derivative This compound is characterized by its unique three-dimensional structure, which includes two chiral centers at the 2nd and 3rd positions of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric hydrogenation of indole derivatives using chiral catalysts. This method allows for the selective reduction of the indole ring while maintaining the desired stereochemistry at the 2nd and 3rd positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve the desired product with high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Further reduction can lead to fully saturated indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: 2,3-dimethylindoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2R,3S)-2,3-dimethyl-2,3-dihydro-1H-indole
- (2S,3S)-2,3-dimethyl-2,3-dihydro-1H-indole
- (2R,3R)-2,3-dimethyl-2,3-dihydro-1H-indole
Uniqueness
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and three-dimensional structure make it valuable for applications requiring high selectivity and specificity.
属性
CAS 编号 |
7356-42-5 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3/t7-,8-/m0/s1 |
InChI 键 |
NNPSOAOENINXMR-YUMQZZPRSA-N |
手性 SMILES |
C[C@H]1[C@@H](NC2=CC=CC=C12)C |
规范 SMILES |
CC1C(NC2=CC=CC=C12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


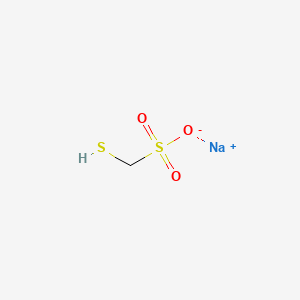
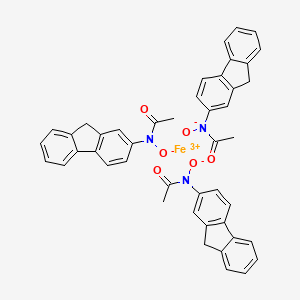
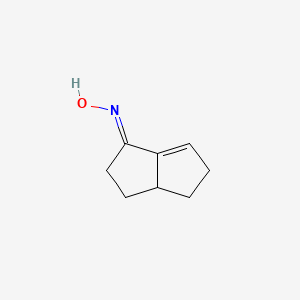
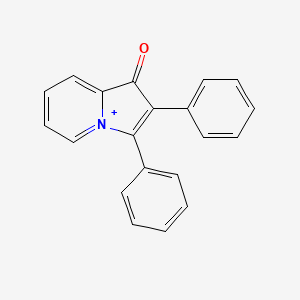
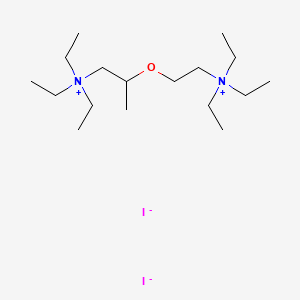
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
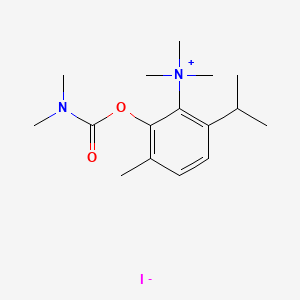
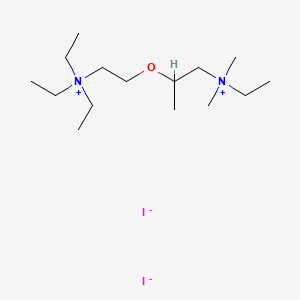
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)

![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
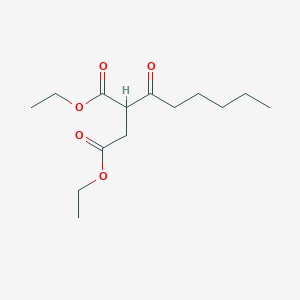
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
